molecular formula C8H6BrN B184184 2-Bromo-4-methylbenzonitrile CAS No. 42872-73-1

2-Bromo-4-methylbenzonitrile

Cat. No. B184184
CAS RN: 42872-73-1
M. Wt: 196.04 g/mol
InChI Key: JWCMJJIZYDCGTE-UHFFFAOYSA-N
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Patent
US07291619B2

Procedure details

To a solution of 2-bromo-4-methylaniline (558 mg, 3.0 mmol) in 30 mL of acetbnitrile was added tetrafluoroborate (600 μL of a 54% solution in Et2O, 4.35 mmol). The solution was cooled to about 0° C. and t-butyl nitrite (55 uL, 4.62 mmol) was added. After stirring for about 45 minutes, the solution was transferred to a solution of CuCN (800 mg, 8.93 mmol) and NaCN (1.47 g, 30 mmol) in 30 mL, of water cooled to 0° C. via cannula. The cold bath was removed. After stirring overnight, the aqueous solution was extracted with Et2O (2×). The combined organic solutions were washed with 1 M HCl, saturated sodium bicarbonate, water and brine, and then dried (Na2SO4), filtered and concentrated. The material was adsorbed onto 3 g of silica gel and purified by silica gel flash chromatography (4×15 cm column, 5-20 Et2O/pentane, over 48 min at 35 mL/min) to afford about 320 mg (1.63 mmol, 54%) of 2-bromo-4-methyl-benzonitrile as a colorless oil. GC/MS (EI): 195.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step Two
Name
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.47 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.F[B-](F)(F)F.N(OC(C)(C)C)=O.[C:22]([Cu])#[N:23].[C-]#N.[Na+]>CCOCC.O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[C:22]#[N:23] |f:4.5|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
55 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
C(#N)[Cu]
Step Four
Name
Quantity
1.47 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for about 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. via cannula
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organic solutions were washed with 1 M HCl, saturated sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (4×15 cm column, 5-20 Et2O/pentane, over 48 min at 35 mL/min)
Duration
48 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.63 mmol
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.